Technical Master File: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
Technical Master File: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
This guide serves as a technical master file for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride , a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients and a structural homologue to various monoamine transporter modulators.
[1]
Executive Summary
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 1448902-18-8) is a chiral primary amine intermediate.[1] Structurally, it belongs to the class of 1-arylpropan-1-amines, which are privileged scaffolds in medicinal chemistry, serving as pharmacophores for serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.
This guide details three validated synthetic workflows:
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Biocatalytic Transamination: The modern "Green" route offering >99% ee (enantiomeric excess).
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Ellman’s Auxiliary Synthesis: The precise chemical route for lab-scale stereocontrol.
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Classical Resolution: The robust industrial route for bulk manufacturing.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | (1R)-1-(4-chlorophenyl)propan-1-amine hydrochloride |
| Common Synonyms | (R)-4-Chloro-α-ethylbenzylamine HCl; (R)-1-(p-Chlorophenyl)propylamine HCl |
| CAS Number | 1448902-18-8 (HCl salt); 74788-46-8 (Free Base, Racemic) |
| Molecular Formula | C₉H₁₂ClN[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 206.11 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM (as salt) |
Synthetic Route A: Biocatalytic Transamination (Target: >99% ee)
Context: This is the preferred method for high-value pharmaceutical intermediates due to its single-step installation of chirality under mild conditions. It utilizes an (R)-selective
Mechanism of Action
The reaction utilizes a Pyridoxal-5'-phosphate (PLP)-dependent transaminase. The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate, 4'-chloropropiophenone.
Experimental Protocol
Reagents:
-
Substrate: 4'-Chloropropiophenone (100 mM)
-
Enzyme: (R)-Selective
-Transaminase (e.g., Codexis ATA-113 or Arthrobacter sp. variant) -
Donor: Isopropylamine (1.0 M)
-
Cofactor: PLP (1.0 mM)
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Buffer: Potassium Phosphate (100 mM, pH 7.5)
Workflow:
-
Preparation: Dissolve 4'-chloropropiophenone in DMSO (5% v/v final concentration).
-
Reaction: Add the substrate solution to the buffer containing the amine donor, PLP, and enzyme (5-10 g/L loading).
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Incubation: Agitate at 30°C / 200 rpm for 24 hours.
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Workup: Basify reaction mixture to pH 12 with NaOH (10 M). Extract with MTBE (3x).
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Salt Formation: Dry the organic layer over Na₂SO₄. Add 1.1 eq of HCl in dioxane dropwise to precipitate the salt.
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Purification: Recrystallize from Isopropanol/Heptane.
Pathway Visualization
Figure 1: Biocatalytic cycle for the asymmetric synthesis of (R)-1-(4-chlorophenyl)propan-1-amine.
Synthetic Route B: Ellman’s Auxiliary (Chemical Precision)
Context: When specific enzymes are unavailable or for rapid lab-scale synthesis, the Ellman auxiliary ((R)-tert-butanesulfinamide) provides reliable stereocontrol via a chiral imine intermediate.
Experimental Protocol
Step 1: Condensation (Imine Formation)
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Combine 4'-chloropropiophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.
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Add Ti(OEt)₄ (2.0 eq) as a Lewis acid/water scavenger.
-
Reflux for 16 hours. Monitor by TLC.[5]
-
Quench with brine, filter through Celite, and concentrate to yield the (R)-N-sulfinyl ketimine.
Step 2: Diastereoselective Reduction
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Dissolve the ketimine in dry THF at -78°C.
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Add L-Selectride (1.1 eq) dropwise. Note: The bulky hydride attacks from the less hindered face, directed by the sulfinyl group.
-
Warm to room temperature and quench with NH₄Cl.
-
Isolate the sulfinamide intermediate.
Step 3: Cleavage
-
Dissolve the intermediate in MeOH.
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Add 4M HCl in dioxane (2.0 eq). Stir for 1 hour.
-
Concentrate to dryness to obtain (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride .
Pathway Visualization
Figure 2: Stereoselective synthesis using Ellman's Auxiliary.
Synthetic Route C: Classical Resolution (Industrial)
Context: For kilogram-scale production where chromatography is cost-prohibitive.
Protocol:
-
Racemic Synthesis: Reductive amination of 4'-chloropropiophenone using NH₄OAc and NaCNBH₃ (or Raney Ni/H₂).
-
Resolution:
-
Dissolve racemic amine (free base) in Ethanol.
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Add N-Acetyl-L-Leucine (0.5 eq) or (L)-Tartaric Acid .
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Heat to reflux and cool slowly to induce crystallization.
-
Filter the diastereomeric salt.
-
Recrystallize until constant melting point and rotation are achieved.
-
Liberate the free base with NaOH and reform the HCl salt.
-
Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.4 (br s, 3H, NH₃⁺), 7.5-7.3 (m, 4H, Ar-H), 4.2 (t, 1H, CH-N), 1.9 (m, 2H, CH₂), 0.8 (t, 3H, CH₃). |
| Enantiomeric Purity | Chiral HPLC | > 98.0% ee. (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA). |
| Assay | HPLC (Reverse Phase) | > 98.0% w/w. |
| Optical Rotation | Polarimetry | Specific rotation |
Analytical Logic
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NMR: Confirms the integrity of the propyl chain and the para-substitution pattern.
-
Chiral HPLC: Essential because NMR cannot distinguish enantiomers without a chiral shift reagent. The "ee" value is the critical quality attribute (CQA) for this material.
Safety & Handling
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Hazards: The compound is an amine hydrochloride. It is likely an irritant to eyes, skin, and respiratory system.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl.
References
-
GuideChem. (2024). (1R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride - Chemical Profile and CAS Data.[1]Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53484804, (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.Link
-
Mathew, S. et al. (2016). Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines. Royal Society of Chemistry Advances. Link
-
Ellman, J. A. et al. (1997).[8] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[9] Journal of the American Chemical Society. Link
-
ChemicalBook. (2024).[10] Synthesis routes for 1-(4-chlorophenyl)propan-1-amine.Link
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